molecular formula C26H27N3O4 B4226780 3,4,5-TRIETHOXY-N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE

3,4,5-TRIETHOXY-N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE

Cat. No.: B4226780
M. Wt: 445.5 g/mol
InChI Key: PDYRZYAJGRDBKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-TRIETHOXY-N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE is a complex organic compound that features a benzamide core substituted with ethoxy groups and an imidazo[1,2-a]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-TRIETHOXY-N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE typically involves multi-step organic reactions. One common approach is the coupling of 3,4,5-triethoxybenzoic acid with 4-imidazo[1,2-a]pyridin-2-ylphenylamine under amide bond formation conditions. This reaction can be facilitated by using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of greener solvents and reagents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3,4,5-TRIETHOXY-N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imidazo[1,2-a]pyridine moiety can be reduced under specific conditions to yield different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy groups can yield 3,4,5-tricarboxy-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide.

Scientific Research Applications

3,4,5-TRIETHOXY-N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-TRIETHOXY-N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxy-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide: Similar structure but with methoxy groups instead of ethoxy groups.

    3,4,5-triethoxy-N-(4-pyridin-2-ylphenyl)benzamide: Lacks the imidazo[1,2-a] moiety.

    3,4,5-triethoxy-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)aniline: Aniline derivative instead of benzamide.

Uniqueness

3,4,5-TRIETHOXY-N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE is unique due to the presence of both ethoxy groups and the imidazo[1,2-a]pyridine moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3,4,5-triethoxy-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4/c1-4-31-22-15-19(16-23(32-5-2)25(22)33-6-3)26(30)27-20-12-10-18(11-13-20)21-17-29-14-8-7-9-24(29)28-21/h7-17H,4-6H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYRZYAJGRDBKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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